N-[1-(3-chloro-5-fluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
Description
N-[1-(3-chloro-5-fluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a benzoyl group with chlorine and fluorine substituents
Properties
Molecular Formula |
C18H20ClFN4O |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
(3-chloro-5-fluorophenyl)-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H20ClFN4O/c1-12-9-21-18(22-10-12)23(2)16-4-3-5-24(11-16)17(25)13-6-14(19)8-15(20)7-13/h6-10,16H,3-5,11H2,1-2H3 |
InChI Key |
WIJFQMOIIQQHDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloro-5-fluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps
Piperidine Ring Formation: The piperidine ring can be synthesized from piperidine-4-carboxylic acid and 1,3-difluorobenzene under specific reaction conditions.
Benzoylation: The benzoyl group is introduced using 3-chloro-5-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting the intermediate with 2,4-diaminopyrimidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chloro-5-fluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups on the piperidine and pyrimidine rings .
Scientific Research Applications
N-[1-(3-chloro-5-fluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[1-(3-chloro-5-fluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to interact with T-type calcium channels, inhibiting their activity and thereby affecting cellular processes . This interaction is mediated through the binding of the compound to the channel proteins, leading to conformational changes that inhibit ion flow .
Comparison with Similar Compounds
Similar Compounds
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives: These compounds share structural similarities with the piperidine and fluorobenzoyl groups.
Fluorinated Pyridines: These compounds have similar fluorine substituents and are used in similar applications.
Uniqueness
N-[1-(3-chloro-5-fluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to the combination of its piperidine, pyrimidine, and benzoyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
